4-(Bromomethyl)benzenesulfonyl fluoride

Catalog No.
S1904857
CAS No.
7612-88-6
M.F
C7H6BrFO2S
M. Wt
253.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Bromomethyl)benzenesulfonyl fluoride

CAS Number

7612-88-6

Product Name

4-(Bromomethyl)benzenesulfonyl fluoride

IUPAC Name

4-(bromomethyl)benzenesulfonyl fluoride

Molecular Formula

C7H6BrFO2S

Molecular Weight

253.09 g/mol

InChI

InChI=1S/C7H6BrFO2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2

InChI Key

WWAPDVQUZYCNCR-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1=CC(=CC=C1CBr)S(=O)(=O)F

The exact mass of the compound 4-(Bromomethyl)benzenesulfonyl fluoride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 212498. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Bromomethyl)benzenesulfonyl fluoride (CAS 7612-88-6) is a crystalline solid featuring two distinct reactive sites: a highly electrophilic benzylic bromide and a sulfonyl fluoride group. This bifunctional architecture makes it a key building block in fields requiring sequential or orthogonal reactivity, such as in the synthesis of covalent inhibitors, functionalized polymers, and bioconjugation linkers. [REFS-1, REFS-2] Its primary value lies in the differential stability and reactivity of its two functional groups, a characteristic that is critical for multi-step synthetic planning and process development.

Substituting 4-(bromomethyl)benzenesulfonyl fluoride with its chloride analog, 4-(bromomethyl)benzenesulfonyl chloride, is often unviable due to significant differences in stability and chemoselectivity. Sulfonyl fluorides exhibit substantially greater resistance to hydrolysis and non-specific nucleophilic attack compared to sulfonyl chlorides, which are highly moisture-sensitive and can decompose under common process conditions. [REFS-1, REFS-2] This stability allows the sulfonyl fluoride moiety to be carried through aqueous or protic steps where a sulfonyl chloride would be compromised. Furthermore, substitution with reagents like 4-methylbenzenesulfonyl chloride (tosyl chloride) fails to replicate the dual reactivity; the tosyl group lacks the latent 'click' functionality of the sulfonyl fluoride, and its methyl group is far less reactive as an electrophile than the bromomethyl group, precluding its use in targeted alkylation applications under mild conditions.

Superior Process Stability: Sulfonyl Fluoride vs. Sulfonyl Chloride

The sulfonyl fluoride (-SO2F) group is exceptionally stable compared to the analogous sulfonyl chloride (-SO2Cl). While direct kinetic comparisons for this specific molecule are not readily available, the class-level difference is well-established. For example, benzenesulfonyl fluoride was reported to be inert even when refluxed in aniline, a potent nucleophile. [1] In contrast, benzenesulfonyl chloride readily reacts with water and amines at room temperature. [2] This dramatic difference in stability means that the -SO2F group in the target compound can withstand a wider range of reaction conditions, including aqueous environments and the presence of nucleophiles, that would degrade a sulfonyl chloride analog.

Evidence DimensionHydrolytic and Nucleophilic Stability
Target Compound DataHigh stability; inert in refluxing aniline (class-level data)
Comparator Or BaselineBenzenesulfonyl chloride: Reacts with cold water and amines
Quantified DifferenceQualitatively massive; sulfonyl fluoride is stable under conditions that rapidly decompose sulfonyl chloride.
ConditionsAqueous solutions, presence of nucleophiles (e.g., amines), elevated temperatures.

This superior stability allows for multi-step syntheses and use in aqueous biological systems where a sulfonyl chloride analog would fail, reducing byproduct formation and improving process reliability.

Precursor Suitability: Orthogonal Reactivity for Sequential Functionalization

The primary procurement driver for this compound is its orthogonal reactivity. The benzylic bromide reacts readily with nucleophiles (e.g., thiols, phenols, amines) while the sulfonyl fluoride remains inert. The -SO2F group can then be specifically activated for Sulfur(VI) Fluoride Exchange (SuFEx) 'click' reactions. [1] This allows for a two-stage construction: first, the molecule is anchored via a standard nucleophilic substitution at the bromomethyl position, and second, another component is 'clicked' onto the sulfonyl fluoride handle. This contrasts sharply with 4-(bromomethyl)benzenesulfonyl chloride, where the high reactivity of the sulfonyl chloride often leads to competitive reactions and lack of chemoselectivity.

Evidence DimensionChemoselective Reactivity
Target Compound DataSequential reactivity: 1) C-Br alkylation, 2) -SO2F SuFEx click reaction.
Comparator Or Baseline4-(Bromomethyl)benzenesulfonyl chloride: Both -CH2Br and -SO2Cl sites are highly reactive electrophiles, leading to poor selectivity.
Quantified DifferenceEnables a defined two-step synthetic sequence not reliably achievable with the sulfonyl chloride analog.
ConditionsMulti-step synthesis involving initial alkylation followed by a subsequent coupling step.

This orthogonality is critical for the controlled synthesis of complex structures like antibody-drug conjugates, functionalized surfaces, and block copolymers, justifying its selection over more reactive, non-selective alternatives.

Enhanced Alkylation Efficiency: Bromomethyl vs. Chloromethyl Group

In nucleophilic substitution reactions, the carbon-bromine bond is weaker and bromide is a better leaving group than chloride. Consequently, the bromomethyl group of the target compound is a more potent alkylating agent than the chloromethyl group found in analogs like 4-(chloromethyl)benzenesulfonyl fluoride. While a direct head-to-head kinetic study for this specific pair is not available, the principle is fundamental in organic chemistry. This higher reactivity allows for alkylation reactions to proceed under milder conditions (lower temperatures, weaker bases) or at faster rates, which can be critical for preserving sensitive functional groups elsewhere in the substrate.

Evidence DimensionAlkylation Reactivity (Leaving Group Ability)
Target Compound DataHigher reactivity due to bromide leaving group.
Comparator Or Baseline4-(Chloromethyl)benzenesulfonyl fluoride/chloride: Lower reactivity due to chloride leaving group.
Quantified DifferenceAllows for faster reactions or milder conditions, improving process efficiency and substrate compatibility.
ConditionsNucleophilic substitution reactions (e.g., O-, N-, or S-alkylation).

For time-sensitive processes or with delicate substrates, choosing the bromomethyl analog can significantly improve yield and purity, justifying the potential cost difference over a chloromethyl substitute.

Precursor for Heterobifunctional Linkers in Bioconjugation

This compound is the right choice for synthesizing linkers used in creating antibody-drug conjugates (ADCs) or PROTACs. The bromomethyl group can be used to attach the linker to one part of the final construct (e.g., a payload molecule), while the stable sulfonyl fluoride is carried through purification and then used in a final SuFEx click reaction to conjugate it to a biomolecule. [1] The stability of the -SO2F group is essential for this multi-step process.

Surface Modification and Polymer Grafting

Ideal for functionalizing surfaces or polymer backbones. A surface rich in nucleophilic groups (e.g., hydroxyls on silica, amines on a polymer) can first be treated with 4-(bromomethyl)benzenesulfonyl fluoride to anchor the molecule via the reactive bromide. The now surface-bound sulfonyl fluoride groups serve as stable, latent sites for a subsequent 'grafting-to' modification using SuFEx chemistry, allowing for the creation of well-defined polymer brushes or functional layers. [2]

Synthesis of Targeted Covalent Inhibitors

In drug discovery, this reagent serves as a dual-reactive 'warhead' scaffold. [3] The bromomethyl group can act as a potent and relatively non-specific covalent handle targeting nucleophilic residues like cysteine, while the sulfonyl fluoride provides a more specific handle for residues like tyrosine, lysine, or serine under appropriate conditions. This allows for the design of complex probes or inhibitors where precise, multi-point covalent attachment is desired.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Exact Mass

251.92559 Da

Monoisotopic Mass

251.92559 Da

Heavy Atom Count

12

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

7612-88-6

Wikipedia

Benzenesulfonyl fluoride, 4-(bromomethyl)-

Dates

Last modified: 08-16-2023

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